molecular formula C8H10O3S B3366727 Ethyl 4-(hydroxymethyl)thiophene-2-carboxylate CAS No. 14300-61-9

Ethyl 4-(hydroxymethyl)thiophene-2-carboxylate

Cat. No.: B3366727
CAS No.: 14300-61-9
M. Wt: 186.23 g/mol
InChI Key: SDFKZHOUFNCVLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(hydroxymethyl)thiophene-2-carboxylate is an organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of an ethyl ester group at the 2-position and a hydroxymethyl group at the 4-position of the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(hydroxymethyl)thiophene-2-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of thiophene-2-carboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine. This reaction forms the ethyl ester derivative. Subsequently, the hydroxymethyl group can be introduced at the 4-position through a formylation reaction using formaldehyde and a suitable catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(hydroxymethyl)thiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents like bromine or chlorinating agents in the presence of a catalyst.

Major Products Formed

    Oxidation: 4-(Carboxymethyl)thiophene-2-carboxylic acid.

    Reduction: Ethyl 4-(hydroxymethyl)thiophene-2-methanol.

    Substitution: Various substituted thiophene derivatives depending on the electrophile used.

Scientific Research Applications

Ethyl 4-(hydroxymethyl)thiophene-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex thiophene derivatives, which are valuable in the development of organic electronic materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Researchers investigate its potential as a building block for drug development, particularly in designing molecules with therapeutic effects.

    Industry: It is utilized in the production of polymers and other materials with specific electronic properties.

Mechanism of Action

The mechanism of action of ethyl 4-(hydroxymethyl)thiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxymethyl group can form hydrogen bonds with biological targets, while the thiophene ring can participate in π-π interactions. These interactions can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Ethyl 4-(hydroxymethyl)thiophene-2-carboxylate can be compared with other thiophene derivatives, such as:

    Ethyl thiophene-2-carboxylate: Lacks the hydroxymethyl group, making it less versatile in certain reactions.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, which can affect its reactivity and solubility.

    Thiophene-2-carboxylic acid: Lacks both the ethyl ester and hydroxymethyl groups, limiting its applications compared to this compound.

Properties

IUPAC Name

ethyl 4-(hydroxymethyl)thiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3S/c1-2-11-8(10)7-3-6(4-9)5-12-7/h3,5,9H,2,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDFKZHOUFNCVLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CS1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30596289
Record name Ethyl 4-(hydroxymethyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30596289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14300-61-9
Record name Ethyl 4-(hydroxymethyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30596289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-(hydroxymethyl)thiophene-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-(hydroxymethyl)thiophene-2-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 4-(hydroxymethyl)thiophene-2-carboxylate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Ethyl 4-(hydroxymethyl)thiophene-2-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 4-(hydroxymethyl)thiophene-2-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 4-(hydroxymethyl)thiophene-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.